(S)-Ethyl tetrahydrofuran-2-carboxylate
Description
(S)-Ethyl tetrahydrofuran-2-carboxylate (CAS: 16874-34-3) is a chiral ester derivative of tetrahydrofuran-2-carboxylic acid. Its molecular formula is C₇H₁₂O₃, with an average molecular mass of 144.17 g/mol and a monoisotopic mass of 144.0786 g/mol . The compound features a stereocenter at the C2 position of the tetrahydrofuran ring, conferring its (S)-configuration. Key physical properties include a density of 1.077 g/cm³, a boiling point of 180.8°C, and a flash point of 65.6°C . It is synthesized via esterification of tetrahydrofuran-2-carboxylic acid with ethanol in the presence of sulfuric acid, achieving yields up to 96% .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (2S)-oxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
GQQLWKZRORYGHY-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCO1 |
Canonical SMILES |
CCOC(=O)C1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Ethyl tetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of furfural derivatives. One common method involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation to produce methyl tetrahydrofuran-2-carboxylate. This intermediate can then be converted to this compound through further esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-efficiency hydrogenation catalysts such as Ni-SiO2. These catalysts facilitate the conversion of furfural derivatives under mild reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Conversion of esters to carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrogenation: Typically performed using metal catalysts such as Ni or Pd under hydrogen gas.
Esterification: Involves the use of alcohols and acid catalysts.
Hydrolysis: Requires acidic or basic conditions to cleave the ester bond.
Major Products Formed
Hydrogenation: Produces tetrahydrofuran derivatives.
Esterification: Forms various esters depending on the alcohol used.
Hydrolysis: Yields carboxylic acids and alcohols.
Scientific Research Applications
Research indicates that (S)-ethyl tetrahydrofuran-2-carboxylate exhibits various biological activities, making it a valuable compound in medicinal chemistry.
Key Activities:
- Antiviral Properties: Studies have shown that this compound may possess antiviral activity against certain pathogens, indicating potential therapeutic applications.
- Antimicrobial Activity: It has demonstrated selective antimicrobial effects against organisms such as Chlamydia trachomatis, showcasing its potential in treating infections.
Applications in Pharmaceuticals
The chiral nature of this compound makes it particularly useful in the development of enantiomerically pure pharmaceuticals. Its applications include:
- Building Block for Drug Synthesis: It serves as an intermediate in synthesizing various biologically active molecules, including antibiotics and antiviral agents.
- Asymmetric Synthesis: The compound is utilized in asymmetric synthesis processes, which are crucial for producing chiral drugs with specific therapeutic effects .
Case Studies
Several illustrative case studies highlight the practical applications of this compound:
-
Kinetic Resolution Using Enzymes:
- In one study, (±)-ethyl tetrahydrofuran-2-carboxylate was hydrolyzed by Aspergillus melleus protease at pH 8.0 and 10 °C, achieving an enantioselectivity factor (E) of 60. The process yielded (R)-tetrahydrofuran-2-carboxylic acid with an enantiomeric excess (ee) of 99.1%, demonstrating its effectiveness as a precursor for pharmaceutical compounds .
- Synthesis of Tetrahydro-2-furoic Acid:
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for various organic compounds |
| Pharmaceuticals | Building block for enantiomerically pure drugs |
| Antiviral Research | Potential therapeutic agent against viral infections |
| Antimicrobial Research | Selective activity against Chlamydia trachomatis |
| Asymmetric Synthesis | Utilized in processes requiring chiral compounds |
Mechanism of Action
The mechanism of action of (S)-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. In hydrogenation reactions, the compound undergoes reduction at the furan ring, facilitated by metal catalysts. The ester group can participate in esterification and hydrolysis reactions, forming new chemical bonds and products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl vs. Methyl Esters
Ethyl tetrahydrofuran-2-carboxylate and its methyl analog (CAS: 37443-42-8) differ in ester group size, impacting physicochemical properties:
Enantiomeric Comparison: (S)- vs. (R)-Forms
The (S)-enantiomer (CAS: 16874-34-3) and its (R)-counterpart (CAS: 21461-84-7) exhibit identical molecular formulas but differ in stereochemistry. While both share similar physical properties (e.g., boiling point, density), their optical activities diverge. For example, the (S)-enantiomer of tetrahydrofuran-2-carboxylic acid (CAS: 87392-07-2) has a structural similarity index of 0.91 compared to the racemic mixture, suggesting distinct stereochemical interactions in biological or catalytic systems .
Parent Acid vs. Ester Derivatives
Tetrahydrofuran-2-carboxylic acid (CAS: 16874-33-2) serves as the precursor for ester derivatives:
| Property | Tetrahydrofuran-2-Carboxylic Acid | Ethyl Ester |
|---|---|---|
| Molecular Formula | C₅H₈O₃ | C₇H₁₂O₃ |
| Molecular Weight | 116.12 g/mol | 144.17 g/mol |
| Reactivity | Free carboxylic acid group | Ester group (less reactive) |
| Applications | Intermediate in chiral synthesis | Solubility-enhanced derivatives |
The esterification reduces polarity, making the compound more suitable for organic synthesis or as a solvent additive.
Oxidized and Functionalized Derivatives
- 5-Oxotetrahydrofuran-2-carboxylic acid (CAS: 4344-84-7): Introduces a ketone group, increasing electrophilicity for nucleophilic reactions .
Key Research Findings
- Synthetic Efficiency: The ethyl ester’s synthesis via ethanol esterification achieves near-quantitative yields (96%) under reflux conditions .
- Purity Challenges : Commercial ethyl ester samples often contain 3–5% ethyl acetate , necessitating purification for sensitive applications .
Biological Activity
(S)-Ethyl tetrahydrofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by its tetrahydrofuran ring fused with a carboxylate group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and antiviral properties.
1. Antiviral Activity
Research has shown that compounds similar to this compound exhibit significant antiviral activity. For instance, studies on tetrahydropyranyl derivatives indicated that certain modifications enhance their binding affinity to viral proteases, leading to effective inhibition of HIV-1 protease . The incorporation of polar functionalities in these compounds facilitated strong hydrogen bonding interactions with key residues in the protease active site, significantly enhancing their antiviral efficacy.
2. Enzyme Inhibition
The enzyme inhibitory potential of this compound has been explored in various contexts. A notable study demonstrated that specific derivatives of tetrahydrofuran compounds showed high enzyme inhibitory activity against HIV-1 protease, which is crucial for viral replication . The structural modifications made to the tetrahydrofuran core were pivotal in improving the pharmacological properties of these inhibitors.
3. Microbial Growth Enhancement
Interestingly, related compounds have been reported to influence microbial growth positively. For example, a γ-lactone carboxylic acid derived from similar structures increased the growth rate of E. coli by approximately 44% . This suggests that this compound and its derivatives may possess applications beyond antiviral activity, potentially serving as growth promoters in microbial systems.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves enantioselective hydrolysis or other stereoselective methods to ensure the desired chirality is achieved . The development of efficient synthetic routes is crucial for producing this compound at scale for further biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
